![molecular formula C10H15ClO B13806337 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride CAS No. 61175-88-0](/img/structure/B13806337.png)
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride is an organic compound with the molecular formula C10H15ClO. It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and stability. This compound is often used as an intermediate in organic synthesis due to its reactive carbonyl chloride group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride typically involves the chlorination of 3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the carboxylic acid with the chlorinating agent in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining precise control over reaction conditions, thereby improving yield and purity.
化学反応の分析
Types of Reactions
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Conducted under anhydrous conditions with strong reducing agents.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution.
3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid: Formed through hydrolysis.
Alcohols: Formed through reduction.
科学的研究の応用
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Serves as a building block for the synthesis of biologically active compounds.
作用機序
The mechanism of action of 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
Similar Compounds
3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid: The parent carboxylic acid from which the carbonyl chloride is derived.
3,3-Dimethylbicyclo[2.2.1]heptane-2-thione: A sulfur analog with different reactivity.
2,3-Dimethylene-bicyclo[2.2.1]heptane: A structurally similar compound with different functional groups.
Uniqueness
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which makes it a versatile intermediate in organic synthesis. Its rigid bicyclic structure also imparts stability, making it suitable for various applications in research and industry.
特性
CAS番号 |
61175-88-0 |
|---|---|
分子式 |
C10H15ClO |
分子量 |
186.68 g/mol |
IUPAC名 |
3,3-dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-10(2)7-4-3-6(5-7)8(10)9(11)12/h6-8H,3-5H2,1-2H3 |
InChIキー |
MMJZYLSOVDKRTC-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C2)C1C(=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


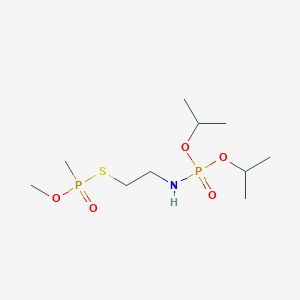
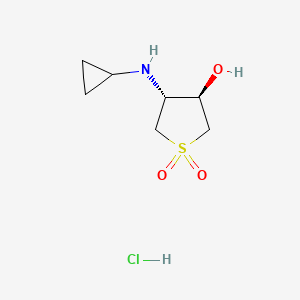
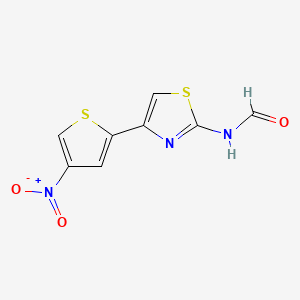


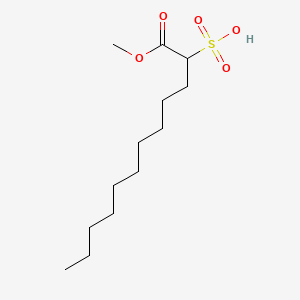
![2h-Pyrrolo[3,2-f]benzothiazole](/img/structure/B13806297.png)
![6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One](/img/structure/B13806302.png)
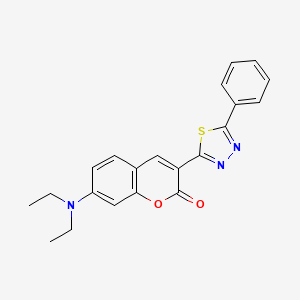
![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
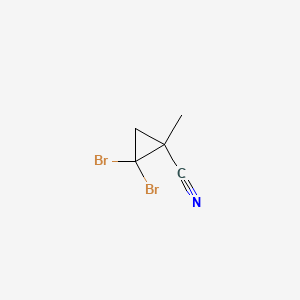
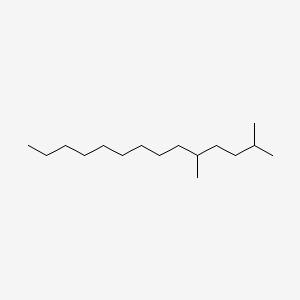
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806319.png)
![4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806328.png)
